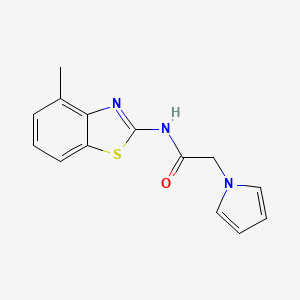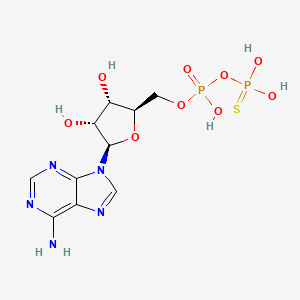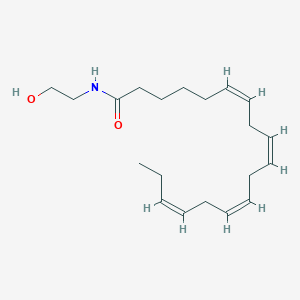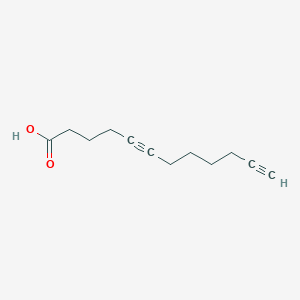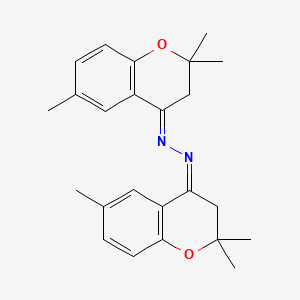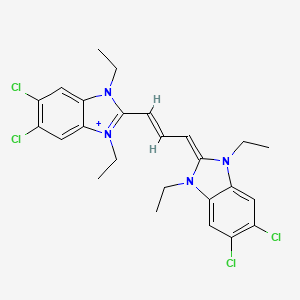
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1',3,3'-tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine is the cationic form of a C3 cyanine dye having 1,3-diethyl-5,6-dichloroindoleinine units at each end. It has a role as a fluorochrome. It is a cyanine dye and an indolium ion.
Scientific Research Applications
Mitochondrial Membrane Potential Analysis
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine, also known as JC-1, is extensively used for measuring mitochondrial membrane potential (ΔΨm). This lipophilic cation specifically accumulates in mitochondria and its aggregation or monomeric forms indicate different membrane potentials, making it a crucial tool for studying mitochondrial function in various biological contexts, including apoptosis and reactive oxygen species production (De Biasi, Gibellini, & Cossarizza, 2015).
J-Aggregation Phenomenon
The dye exhibits unique properties such as the ability to form J-aggregates, which are dependent on the chain length of alkyl groups. This characteristic is significant for understanding the spectral positions and bandwidths in various applications (Rossi et al., 1995).
Molecular Structure Studies
Studies on the dye's ground and excited state behaviors reveal that it has a very rigid geometry, and the length of alkyl groups significantly affects its structure. This understanding is crucial for applications in photophysics and photochemistry (Karaca & Elmacı, 2009).
Photophysics and Thin Film Applications
The dye's aggregates, when aligned in thin films, show unique spectral responses, interpreted via Frenkel exciton formalism. This understanding contributes to applications in optoelectronics and materials science (Gülen, Atasoylu, & Özçelik, 2009).
Heterogeneity in Mitochondrial Membrane Potentials
Research using JC-1 has revealed that membrane potentials across mitochondria in a cell can be heterogeneous, even within a single mitochondrion. This insight is vital for cellular biology and bioenergetics studies (Smiley et al., 1991).
Supramolecular Structure and Self-Assembly
The dye forms novel types of J-aggregates in aqueous solution, providing insights into the supramolecular structure and self-assembly mechanisms relevant to nanotechnology and materials science (Berlepsch et al., 2004).
properties
CAS RN |
21527-78-6 |
|---|---|
Product Name |
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine |
Molecular Formula |
C25H27Cl4N4+ |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole |
InChI |
InChI=1S/C25H27Cl4N4/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4/h9-15H,5-8H2,1-4H3/q+1 |
InChI Key |
XKWQNWOHLZAFPS-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl |
SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl |
synonyms |
5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolocarbocyanine 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylimidacarbocyanine iodide JC-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



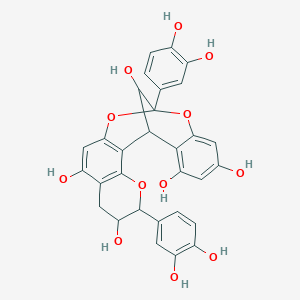
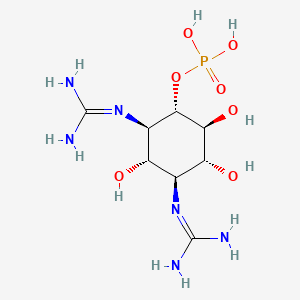
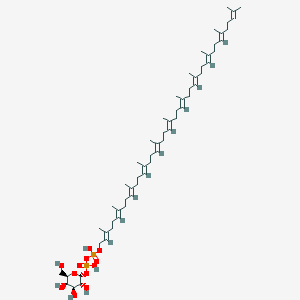
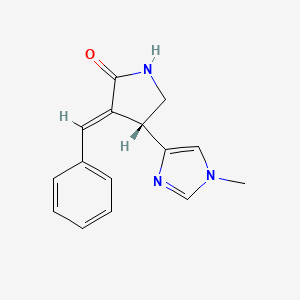
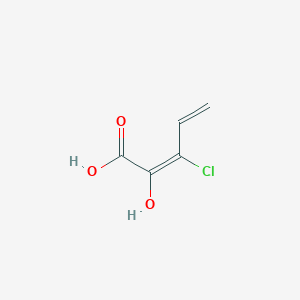
![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
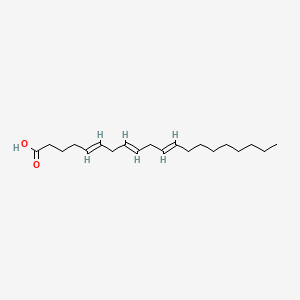
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)
